N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide
CAS No.: 922002-88-8
Cat. No.: VC7038490
Molecular Formula: C23H28N2O5S
Molecular Weight: 444.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922002-88-8 |
|---|---|
| Molecular Formula | C23H28N2O5S |
| Molecular Weight | 444.55 |
| IUPAC Name | N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C23H28N2O5S/c1-6-12-25-18-14-17(9-11-19(18)30-15-23(3,4)22(25)26)24-31(27,28)21-13-16(7-2)8-10-20(21)29-5/h6,8-11,13-14,24H,1,7,12,15H2,2-5H3 |
| Standard InChI Key | HLSUIPKFZLXCGK-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s structure integrates a benzoxazepine scaffold—a seven-membered ring system combining benzene and oxazepine moieties—with multiple functional groups. The benzoxazepine core is substituted at position 5 with an allyl group (–CH₂CH=CH₂), at positions 3 and 3 with methyl groups, and at position 4 with a ketone (=O). Position 7 of the benzoxazepine is further modified by a sulfonamide group (–SO₂NH–) linked to a 5-ethyl-2-methoxyphenyl ring.
The molecular formula C₂₃H₂₈N₂O₅S and a molecular weight of 444.55 g/mol highlight its moderate size and polarity. The presence of both sulfonamide and methoxy groups suggests potential hydrogen-bonding interactions and solubility in polar aprotic solvents.
Synthesis and Derivative Optimization
Synthetic Pathways
The synthesis of benzoxazepine derivatives typically involves multi-step sequences. For the target compound, a plausible route includes:
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Benzoxazepine Core Formation: Cyclocondensation of 2-aminophenol derivatives with α,β-unsaturated ketones to construct the oxazepine ring .
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Allylation: Introduction of the allyl group via alkylation at position 5 using allyl bromide under basic conditions .
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Sulfonamide Coupling: Reaction of the 7-amino intermediate with 5-ethyl-2-methoxybenzenesulfonyl chloride in the presence of a base like pyridine.
Key challenges include regioselective functionalization and minimizing side reactions during sulfonamide formation. Yields for analogous compounds range from 40–65%, depending on purification techniques .
Derivative Comparison
The following table contrasts structural analogs from the search results:
The sulfonamide derivatives (CAS 922002-88-8 and 921991-57-3) exhibit higher molecular weights and increased polarity compared to benzamide analogs, influencing their pharmacokinetic profiles .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s logP (octanol-water partition coefficient) is estimated at 2.8–3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility is likely low (~10–50 µM) due to the hydrophobic ethyl and allyl groups, necessitating formulation with co-solvents like DMSO for in vitro assays.
Stability and Degradation
Benzoxazepines with ketone groups, such as this compound, may undergo hydrolysis under acidic or basic conditions, forming ring-opened byproducts . Accelerated stability studies for analogs suggest a shelf life of >12 months when stored at –20°C in inert atmospheres .
Challenges and Future Perspectives
Synthetic Scalability
Current routes suffer from low yields in sulfonamide coupling steps (30–50%), necessitating catalyst optimization (e.g., transition-metal-mediated reactions).
ADMET Profiling
No in vivo toxicity or metabolic data exist for this compound. Priority areas include:
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CYP450 Inhibition: Assessing interactions with cytochrome P450 enzymes.
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hERG Binding: Evaluating cardiac safety via potassium channel assays.
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